molecular formula C8H17NO B13711823 cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Cat. No.: B13711823
M. Wt: 143.23 g/mol
InChI Key: XNJOAWCTWYVZPZ-YUMQZZPRSA-N
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Description

Historical Evolution of Cyclopentyl Scaffolds in Medicinal Chemistry

The therapeutic application of cyclopentyl scaffolds originated with the discovery of carbocyclic nucleosides in the mid-20th century. Early breakthroughs included Aristeromycin (1966), a natural product featuring a cyclopentyl ring replacing the ribose moiety in adenosine, which demonstrated broad-spectrum antiviral activity. This discovery prompted systematic exploration of cyclopentane derivatives as bioisosteres for furanose sugars, particularly in antiviral and anticancer agents. By the 1980s, synthetic innovations such as the aza-Claisen rearrangement enabled efficient production of key intermediates like cis-4-amino-2-cyclopentene-1-methanol, which became pivotal for constructing carbocyclic analogues of ribavirin and vidarabine.

A critical milestone emerged in 2002 with An and Rhee’s optimized six-step synthesis of cis-4-amino-2-cyclopentene-1-methanol from cyclopentadiene, achieving a 38% overall yield through hetero Diels-Alder and aza-Claisen reactions. This methodology laid the groundwork for derivatives like cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol, which retain the stereochemical precision required for biological activity. The table below summarizes key historical developments:

Year Milestone Significance
1950s Isolation of Aristeromycin First carbocyclic nucleoside with antiviral properties
1980s Aza-Claisen rearrangement methodologies Enabled stereocontrolled synthesis of amino-cyclopentanol derivatives
2002 An and Rhee’s 38% yield synthesis Scalable route to carbocyclic nucleoside intermediates

Strategic Importance in Modern GPCR-Targeted Drug Discovery

The cyclopentyl scaffold in this compound offers distinct advantages for GPCR modulation. Its rigid, planar structure enforces precise three-dimensional positioning of the methylamino and methanol substituents, mimicking endogenous ligands’ pharmacophores. This conformational restraint reduces entropic penalties during receptor binding, enhancing both affinity and selectivity. For example, cyclopropane-containing drugs exhibit 0.2–0.5 log units lower lipophilicity compared to aromatic analogues, improving solubility and bioavailability—a property extrapolatable to cyclopentyl systems.

Recent advances in GPCR crystallography have revealed that small aliphatic rings like cyclopentane optimally occupy hydrophobic binding pockets while minimizing steric clashes. In β-adrenergic receptors, cyclopentyl moieties stabilize active-state conformations by engaging conserved residues in transmembrane helices 3 and 5. Furthermore, the scaffold’s synthetic versatility allows incorporation of diversifiable sites (e.g., methylamino groups) for structure-activity relationship (SAR) studies.

Research Objectives and Methodological Frameworks

Current research on this compound focuses on three objectives:

  • Stereochemical Optimization : Leveraging organocatalytic asymmetric synthesis to control the cis-configuration of methylamino and methanol groups, which critically influences GPCR binding.
  • Diversity-Oriented Derivatization : Employing multicomponent reactions to introduce peptidomimetic or heterocyclic appendages, enhancing receptor subtype selectivity.
  • Computational Modeling : Utilizing molecular dynamics simulations to predict scaffold-receptor interactions, guiding rational design.

Methodologically, the integration of microwave-assisted synthesis and continuous-flow chemistry has reduced reaction times from hours to minutes while maintaining enantiomeric excesses >99%. For instance, Paixão et al. demonstrated a diastereoselective isocyanide-based multicomponent reaction yielding tetrasubstituted cyclopentenyl hybrids in 72–86% yields.

Table 1. Comparative Analysis of Synthetic Methodologies

Method Yield (%) Stereoselectivity (dr) Key Advantage
Aza-Claisen rearrangement 38 95:5 Scalability for gram-scale synthesis
Multicomponent reaction 72–86 87:13–99:1 Rapid diversification of substituents
Organocatalysis 65–78 >99% ee Atom economy and low toxicity

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-8(9-2)5-3-4-7(8)6-10/h7,9-10H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

XNJOAWCTWYVZPZ-YUMQZZPRSA-N

Isomeric SMILES

C[C@@]1(CCC[C@H]1CO)NC

Canonical SMILES

CC1(CCCC1CO)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction or functionalization of the cyclopentyl ring.
  • Introduction of the methylamino group at the 2-position.
  • Installation of the hydroxymethyl substituent on the cyclopentane ring.

The stereochemistry (cis configuration) is controlled through selective reaction conditions and starting materials.

Preparation via Bromination and Amination of Cyclopentylmethylketone

One well-documented approach involves the following steps:

  • Bromination of Cyclopentylmethylketone
    Cyclopentylmethylketone is brominated using N-bromosuccinimide (NBS) to yield 2-bromocyclopentylmethylketone with a reported yield of approximately 77%. This intermediate has a boiling point of 75–77 °C at 8 mm Hg and a refractive index (nD) of 1.4900.

  • Amination with Methylamine
    The bromoketone is then treated with excess methylamine in benzene at room temperature for four days, producing 2-methylaminocyclopentylmethylketone in about 76% yield. The product is isolated by distillation (B.P. 49–50 °C at 1.5 mm Hg, nD 1.4642), and its hydrochloride salt melts at 117–119 °C.

  • Reduction to Amino Alcohol
    The ketone functionality of 2-methylaminocyclopentylmethylketone is reduced to the corresponding amino alcohol using sodium borohydride or similar hydride reagents. This step yields this compound, maintaining the cis stereochemistry.

Alternative Preparation via Epoxyether Ring Opening

Another synthetic route involves:

  • Formation of Epoxyether Intermediate
    Bromination of cyclopentyl-(p-methylphenyl)-ketone followed by treatment with sodium methoxide yields an epoxyether intermediate, 2-methoxy-2-(p-methylphenyl)-1-oxaspiro[2.4]heptane (B.P. 64 °C at 0.1 mm Hg).

  • Amination with Methylamine or Ethylamine
    The epoxyether is reacted with excess methylamine or ethylamine in an autoclave at elevated temperature (e.g., 130 °C for 10 hours), opening the epoxide ring and introducing the amino group to form the corresponding aminocyclopentyl ketone derivatives.

  • Reduction to Amino Alcohol
    Similar to the previous method, reduction of the ketone to the amino alcohol completes the synthesis of the target compound or its analogs.

Autoclave Heating with Methylamine

Heating hydroxyketones with excess methylamine in sealed tubes or autoclaves at elevated temperatures (200–240 °C) for extended periods (10–24 hours) is a common approach to introduce methylamino groups onto cyclopentyl or cyclohexyl frameworks. This method has been applied successfully to related compounds and is adaptable for the synthesis of this compound precursors.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Physical Data Reference
Bromination of cyclopentylmethylketone N-bromosuccinimide (NBS) 2-Bromocyclopentylmethylketone 77 B.P. 75–77 °C (8 mm Hg), nD 1.4900
Amination with methylamine Excess methylamine, benzene, room temp, 4 days 2-Methylaminocyclopentylmethylketone 76 B.P. 49–50 °C (1.5 mm Hg), nD 1.4642; HCl salt M.P. 117–119 °C
Reduction of ketone Sodium borohydride (NaBH4) This compound Not specified Aminoalcohol HCl salt M.P. 232 °C (analogous compound)
Epoxyether formation Bromination + NaOMe 2-Methoxy-2-(p-methylphenyl)-1-oxaspiro[2.4]heptane Not specified B.P. 64 °C (0.1 mm Hg)
Epoxyether ring opening Excess methylamine, autoclave, 130 °C, 10 h Aminocyclopentyl ketone derivatives Not specified B.P. 94 °C (0.1 mm Hg)

Research Discoveries and Perspectives

  • The preparation methods emphasize the importance of controlling stereochemistry, particularly to obtain the cis isomer of 2-methyl-2-methylamino-cyclopentyl-methanol, which is critical for its biological activity.

  • The use of brominated intermediates and subsequent nucleophilic substitution with methylamine is a robust and reproducible strategy, as demonstrated by multiple examples in patent literature.

  • Reduction of the ketone to the alcohol is commonly achieved with sodium borohydride, which is selective and maintains the stereochemical integrity of the molecule.

  • The compound's structural features, including the methylamino and hydroxymethyl groups on the cyclopentane ring, contribute to its interaction with G-protein coupled receptors, making it a valuable scaffold in drug design.

  • Current research is exploring variations in the amino substituent and ring substitutions to optimize pharmacological profiles, indicating that the synthetic methods described provide a versatile platform for analog development.

Chemical Reactions Analysis

Acylation of Methylamino Group

The secondary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction:
cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol+Ac2ON-Acetyl derivative\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{N-Acetyl derivative}
Conditions: Acetic anhydride in dichloromethane at 0°C to room temperature, with triethylamine as a base .
Yield: 75–85% (based on analogous cyclohexyl systems) .

Reductive Amination

The methylamino group participates in reductive amination with aldehydes/ketones:
Reaction:
Amine+AldehydeNaBH4/MeOHSecondary amine product\text{Amine} + \text{Aldehyde} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Secondary amine product}
Example: Reaction with heptaldehyde in methanol using 4Å molecular sieves and sodium borohydride .

Esterification

The hydroxymethyl group forms esters under mild conditions:
Reaction:
This compound+PivClPivalate ester\text{this compound} + \text{PivCl} \rightarrow \text{Pivalate ester}
Conditions: Pivaloyl chloride (PivCl) in CH2_2Cl2_2 at 0°C with triethylamine .
Yield: >80% for pivalate derivatives .

Oxidation

Controlled oxidation converts the alcohol to a ketone:
Reaction:
AlcoholCrO3/H2SO4Ketone\text{Alcohol} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{Ketone}
Product: cis-(2-Methyl-2-methylamino-cyclopentyl)-ketone (hypothetical).

Cyclization via Radical Intermediates

Nitrogen-centered radicals (NCRs) enable unique cyclization pathways. For example:
Mechanism:

  • AmineTin radicalN-Stannylaminyl radical\text{Amine} \xrightarrow{\text{Tin radical}} \text{N-Stannylaminyl radical}

  • 3-exo cyclization to form alkoxyl radical intermediates .
    Application: Synthesis of lactams or amides via β-scission .

Hydrogenation of Olefin Precursors

Precursor olefins (e.g., exocyclic alkenes) undergo hydrogenation to yield saturated derivatives:
Conditions: H2_2 gas, Pd/C catalyst in ethanol .
Example: Reduction of exocyclic olefin 12 to saturated 13 with >95% diastereoselectivity .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Citations
AcylationAc2_2O, Et3_3N, CH2_2Cl2_2N-Acetyl derivative75–85
Reductive AminationAldehyde, NaBH4_4, MeOHSecondary amine60–70
EsterificationPivCl, Et3_3N, 0°CPivalate ester>80
OxidationCrO3_3, H2_2SO4_4Cyclopentyl ketoneN/A
Radical CyclizationBu3_3SnH, AIBN, tolueneLactams/amides65–81
HydrogenationH2_2, Pd/C, EtOHSaturated cyclopentane derivative>95

Mechanistic Insights from Peer-Reviewed Studies

  • Radical Pathways: The methylamino group participates in tin-mediated radical reactions, enabling access to spirocyclic intermediates (e.g., spirocyclohexadienyl radical 59 ) .

  • Steric Effects: The cis-configuration on the cyclopentane ring creates steric hindrance, slowing acylation rates compared to linear amines .

  • Solvent Dependency: Polar aprotic solvents (e.g., THF) improve yields in reductive amination by stabilizing intermediates .

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential precursor for drug development, especially in the synthesis of compounds with biological activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors.

    Pathways: Participates in metabolic pathways, influencing biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on ring size , functional groups , reactivity , and applications . Key differences in stereochemistry and substituents are highlighted.

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Ring Type Functional Groups Key Applications
cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol 421765-87-9 C₈H₁₇NO Cyclopentane -NHCH₃, -CH₂OH (cis) Bioactive intermediates
cis-(2-Amino-cyclohexyl)-methanol 5691-15-6 C₇H₁₅NO Cyclohexane -NH₂, -CH₂OH (cis) Organic synthesis intermediate
cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride 1212406-48-8 C₇H₁₆ClNO Cyclopentane -NH₂, -CH₃, -CH₂OH (cis) Pharmaceutical salt form for solubility enhancement
cis-2-Hydroxymethyl-4-cyclohexenyl-1-amine hydrochloride 98769-56-3 C₇H₁₄ClNO Cyclohexene -NH₂, -CH₂OH (cis), double bond Conformational studies
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O Cyclopentane -CH₃, -OH Solvent, industrial applications

Key Differences and Implications

Ring Size and Strain: The cyclopentane ring in the target compound introduces greater ring strain compared to cyclohexane derivatives (e.g., cis-(2-Amino-cyclohexyl)-methanol). This strain may enhance reactivity in ring-opening or substitution reactions . The cyclohexene derivative (CAS 98769-56-3) contains a double bond, increasing rigidity and altering solubility compared to saturated analogs .

Functional Groups: The methylamino group (-NHCH₃) in the target compound provides steric hindrance and reduced basicity compared to the primary amine (-NH₂) in analogs like CAS 5691-15-4. Hydrochloride salts (e.g., CAS 1212406-48-8) exhibit higher water solubility, making them preferable for drug formulation .

Synthetic Challenges: Epimerization risks: Base-mediated reactions (e.g., methanol treatment) can lead to epimerization at chiral centers, as observed in lobeline analogs . Curtius rearrangement and ring-opening amidation are common strategies for synthesizing cyclopentane/cyclohexane derivatives, though steric hindrance from methyl groups may reduce yields .

Biological and Industrial Applications: The target compound’s bioactive properties contrast with 1-Methylcyclopentanol, which lacks amino groups and is primarily used as a solvent . Cyclohexane/cyclopentane hybrids (e.g., CAS 98769-56-3) are studied for conformational effects on drug binding .

Research Findings and Data

Pharmacological Relevance

  • Methylamino-substituted cyclopentanes (e.g., CAS 421765-87-9) are explored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .
  • Hydrochloride salts (e.g., CAS 1212406-48-8) improve bioavailability, a critical factor in drug development .

Q & A

Q. How can researchers optimize the synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol to enhance stereochemical purity?

  • Methodological Answer : To achieve high stereochemical purity, employ Sharpless asymmetric dihydroxylation ( ) for selective hydroxylation. Use methanol as a solvent to stabilize intermediates ( ) and consider PtO₂-catalyzed hydrogenation for selective reduction of double bonds ( ). Monitor reaction progress via HPLC or GC-MS to ensure minimal trans-isomer formation. For purification, utilize column chromatography with chiral stationary phases or recrystallization in polar solvents like methanol-water mixtures ( ).

Q. What experimental techniques are critical for distinguishing cis and trans isomers of cyclopentane derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential: coupling constants (J) between protons on adjacent carbons differ significantly between cis (higher J) and trans (lower J) configurations ( ). Infrared (IR) spectroscopy with anharmonic computational modeling (e.g., CCSD(T)/VPT2) can resolve vibrational modes unique to cis isomers ( ). X-ray crystallography provides definitive structural confirmation ( ).

Q. What solvent systems and reaction conditions favor cis-trans isomerization in methanol?

  • Methodological Answer : Isomerization in methanol is pH-dependent: basic conditions (e.g., K₂CO₃) accelerate equilibration by deprotonating hydroxyl groups ( ). Thermal analysis (TG-FTIR or TG-DSC-MS) can track isomerization kinetics ( ). For controlled studies, use UV-Vis spectrophotometry to monitor absorbance changes at 350–700 nm ( ).

Advanced Research Questions

Q. How do reaction kinetics and thermodynamics differ between cis and trans isomers in catalytic systems?

  • Methodological Answer : Kinetic studies using time-resolved spectroscopy (e.g., stopped-flow UV-Vis) reveal that cis isomers often exhibit slower reaction rates due to steric hindrance ( ). Thermodynamic stability can be assessed via computational methods (DFT or MD simulations) to calculate Gibbs free energy differences ( ). For example, trans-isomers of cyclopentane derivatives may be more stable by 2–5 kcal/mol due to reduced ring strain ( ).

Q. What computational strategies predict the stability and reactivity of cis isomers under varying pH?

  • Methodological Answer : Employ density functional theory (DFT) to model protonation states and transition states ( ). For pH-dependent stability, use molecular dynamics (MD) simulations in explicit solvent models (e.g., methanol-water mixtures) ( ). Validate predictions with experimental pKa measurements via potentiometric titration ( ).

Q. How can enzymatic pathways be engineered for stereoselective synthesis of this compound?

  • Methodological Answer : Design promiscuous methyltransferases (pMTs) through structure-guided enzyme engineering. For instance, mutagenesis of active-site residues (e.g., Phe → Ala substitutions) can enhance substrate specificity for cis-isomers by >10,000-fold ( ). Couple enzymatic steps with cofactor regeneration systems (e.g., NADPH/NADH recycling) to improve yield. Validate activity via LC-MS or chiral GC ( ).

Q. What advanced ionization techniques differentiate cis/trans isomers in mass spectrometry?

  • Methodological Answer : Use strong-field laser ionization coupled with time-of-flight (TOF) MS to exploit differences in ionization potentials (e.g., cis-1,2-DCE at 9.66 eV vs. trans at 9.64 eV) ( ). For soft ionization, employ electrospray ionization (ESI) with collision-induced dissociation (CID) to compare fragmentation patterns ( ).

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